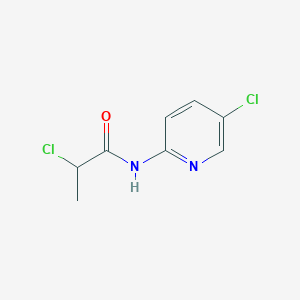

2-chloro-N-(5-chloropyridin-2-yl)propanamide

Description

2-Chloro-N-(5-chloropyridin-2-yl)propanamide (CAS: listed under six suppliers in ) is a chlorinated propanamide derivative featuring a 5-chloropyridin-2-yl substituent. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as thieno derivatives (e.g., compounds 18–22 in ) and α-thio-β-chloroacrylamides (). Its structural motif—a chloro-substituted pyridine ring linked to a propanamide backbone—confers reactivity for nucleophilic substitutions and hydrogen bonding, making it valuable in medicinal chemistry and materials science. The compound’s synthesis typically involves condensation reactions of 5-chloro-2-aminopyridine with chlorinated acylating agents ().

Properties

IUPAC Name |

2-chloro-N-(5-chloropyridin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-5(9)8(13)12-7-3-2-6(10)4-11-7/h2-5H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAAXGGFJZFRBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731012-08-1 | |

| Record name | 2-chloro-N-(5-chloropyridin-2-yl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloropyridin-2-yl)propanamide typically involves the reaction of 2-amino-5-chloropyridine with chloroacetyl chloride . This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-chloro group in the propanamide moiety undergoes nucleophilic substitution under mild conditions. This reactivity is exploited to generate derivatives with modified alkyl chains.

Key Observations :

-

The reaction with thiols proceeds via SN2 mechanism, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures .

-

Grignard reagents facilitate alkylation while preserving the pyridinyl ring’s integrity .

Salt Formation

The compound forms stable salts with dicarboxylic acids, enhancing crystallinity for purification.

| Acid | Solvent | Anti-Solvent | Salt Formed | Purity | Source |

|---|---|---|---|---|---|

| Maleic acid | Ethanol | Diethyl ether | Maleate salt | >99% | |

| Succinic acid | Acetonitrile | n-Hexane | Succinate salt | 98.5% |

Conditions :

-

Salt formation occurs at 25–30°C with subsequent anti-solvent precipitation .

-

Maleate salts exhibit superior crystallinity compared to succinate analogs .

Coupling Reactions

The amide group participates in coupling reactions to form peptide-like bonds or heterocyclic systems.

Mechanistic Insights :

-

EDCI/HOBt-mediated activation ensures high coupling efficiency without racemization .

-

Electron-withdrawing substituents on the pyridinyl ring enhance electrophilicity at the amide carbonyl .

Reduction Reactions

Selective reduction of nitro groups in related precursors highlights the compound’s stability under reductive conditions.

| Substrate | Reducing Agent | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| 2-Nitropropanamide derivative | H₂, Pd/C (10%) | Ethanol | 2-Aminopropanamide analog | 90% |

Note : The chloro substituents remain intact during catalytic hydrogenation, demonstrating their stability .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis via intramolecular cyclization.

| Conditions | Product | Key Features | Source |

|---|---|---|---|

| NaIO₄, NMP, −10°C | Pyrimidine-fused propanamide | Forms six-membered ring with pyridinyl N |

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

2-chloro-N-(5-chloropyridin-2-yl)propanamide has been investigated for its potential as a lead compound in drug discovery. Its structural characteristics suggest possible interactions with various biological targets, including enzymes and receptors.

Mechanism of Action:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Modulation: It can bind to specific receptors, influencing downstream signaling pathways. The chlorine atoms enhance binding affinity and specificity .

Antimicrobial Activity

Research indicates that related compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chlorinated pyridine compounds demonstrate efficacy against both gram-positive and gram-negative bacteria.

Case Study: Antifungal Efficacy

A study on similar compounds revealed their effectiveness against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) ranged from 128 to 256 µg/mL .

| Biological Activity | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) | Notes |

|---|---|---|---|---|

| Antifungal (C. albicans) | 128 - 256 | 512 - 1,024 | Up to 92% | Effective against fluconazole-resistant strains |

| Antifungal (C. parapsilosis) | 128 - 256 | 512 - 1,024 | Up to 87% | Significant disruption of preformed biofilms |

Cancer Research

The compound's ability to inhibit specific enzymes could be harnessed in cancer treatment strategies. Preliminary studies suggest that it may affect cell viability in cancer cell lines, indicating potential anticancer properties .

Industrial Applications

In addition to its applications in medicinal chemistry and biology, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows it to serve as an intermediate in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloropyridin-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(5-Bromo-4-Chloropyridin-2-yl)-2,2-Dimethylpropanamide (CAS 1137477-51-0)

2-Chloro-N-(4-Methylphenyl)Propanamide

2-(2-Chloro-5-Methylphenoxy)-N-[(Pyridin-3-yl)Methyl]Propanamide (Y202-9947)

- Structure: Incorporates a phenoxy linker and pyridin-3-ylmethyl group ().

- Impact: The phenoxy group introduces conformational rigidity, which could influence binding affinity in receptor-targeted applications .

Physicochemical Properties

Biological Activity

Overview

2-chloro-N-(5-chloropyridin-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 218.07 g/mol

- Structure : The compound features a chlorinated pyridine ring and an amide functional group, which are crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through different mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation, such as carbonic anhydrase IX, which is often overexpressed in tumors.

- Cell Cycle Arrest : Studies suggest that treatment with this compound leads to cell cycle arrest in the G1 phase, preventing cancer cells from progressing to DNA synthesis and division.

- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, a process that involves programmed cell death, thereby reducing tumor size and spread.

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial strains. It appears effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : By binding to the active site of target enzymes, the compound disrupts their function.

- Modulation of Signaling Pathways : It may interfere with signaling pathways critical for cell survival and proliferation.

Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests potent anticancer activity compared to control groups.

Study 2: Antimicrobial Testing

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity.

Data Summary Table

| Property/Activity | Value/Description |

|---|---|

| Molecular Weight | 218.07 g/mol |

| Anticancer IC50 (MCF-7) | ~15 µM |

| MIC (Staphylococcus aureus) | 32 µg/mL |

| MIC (Escherichia coli) | 64 µg/mL |

| Mechanism of Action | Enzyme inhibition, apoptosis induction |

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(5-chloropyridin-2-yl)propanamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 5-chloro-2-aminopyridine with acrylic acid to form β-alanine derivatives (e.g., N-(5-chloro-2-pyridyl)-β-alanine) .

- Step 2 : Introduce functional groups via hydrazine hydrate or isocyanate derivatives to form propanamide derivatives .

Optimization Strategies : - Use polar aprotic solvents (e.g., DMF) with catalytic KI to enhance reaction rates .

- Monitor temperature (reflux conditions for 6–12 hours) and stoichiometric ratios (equimolar reactants) to improve yields (e.g., 40–76% yields reported in similar syntheses) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

Methodological Answer :

Q. How can researchers design preliminary bioactivity screens for this compound?

Methodological Answer :

- Antioxidant Assays :

- Antibacterial Screens :

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridyl or propanamide moieties) influence bioactivity?

Methodological Answer :

- Case Study :

- Experimental Design :

Q. How can contradictory spectral or bioactivity data between studies be resolved?

Methodological Answer :

- Data Reconciliation Steps :

- Reproduce Conditions : Ensure identical solvents (CDCl3 vs. DMSO-d6) and NMR frequencies (400 MHz vs. 500 MHz) .

- Control Experiments : Test for impurities (e.g., residual DMF in affects melting points).

- Cross-Validate : Use HPLC (98.5% purity threshold in ) and X-ray crystallography (single-crystal data in ).

- Example : Discrepancies in melting points (160–240°C) may arise from polymorphic forms or solvent recrystallization methods .

Q. What computational methods are suitable for studying the reaction mechanisms of this compound?

Methodological Answer :

- DFT Calculations :

- Molecular Dynamics (MD) :

Q. How can researchers optimize selectivity in derivatization reactions to avoid byproducts?

Methodological Answer :

- Strategies :

- Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.